N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide
Description
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a substituted phenyl ring. The compound’s structure includes two chlorine substituents on the benzamide ring and a hydroxyl group on the phenyl ring, which may enhance its electronic and steric properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-11-5-8-15(22)14(9-11)19(26)23-12-6-7-13(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRMRIZQZNEYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(benzo[d]thiazol-2-yl)-3-hydroxyaniline under controlled conditions to yield the target compound. Structural confirmation can be achieved through spectroscopic methods such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound.
- In vitro Studies : The compound has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). Results indicate that it significantly inhibits cell proliferation and induces apoptosis at micromolar concentrations. For example, in one study, the compound demonstrated an IC50 value of 6.26 ± 0.33 μM against HCC827 cells in a 2D culture assay .
- Mechanism of Action : The antitumor effects are thought to arise from the induction of cell cycle arrest and apoptosis. Western blot analyses have shown that treatment with this compound leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A431 | 7.23 ± 1.12 | Inhibition of proliferation |
| A549 | 6.26 ± 0.33 | Induction of apoptosis |
| H1299 | 8.45 ± 0.99 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- Cytokine Inhibition : The compound has been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests that it may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Case Studies
Several case studies have documented the successful application of benzothiazole derivatives in cancer therapy:
- Study on Lung Cancer : A study involving a series of benzothiazole derivatives showed that modifications at the benzothiazole nucleus enhanced anticancer activity against non-small cell lung cancer cell lines .
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents may lead to synergistic effects, improving overall therapeutic efficacy while reducing side effects.
Future Directions
The ongoing research into this compound focuses on:
- Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure affect biological activity will be crucial for optimizing this compound for clinical use.
- In vivo Studies : Future studies should include animal models to evaluate pharmacokinetics and therapeutic efficacy in a living organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other benzamide and heterocyclic derivatives synthesized in the literature. Below is a comparative analysis with key analogs:
Key Observations:
Spectral Signatures :
- The C=O stretch in benzamide derivatives (e.g., 1606–1682 cm⁻¹ in IR) is consistent across analogs .
- Thione (C=S) vibrations (~1240–1255 cm⁻¹) distinguish sulfur-containing heterocycles (e.g., triazole-thiones) from thiazole derivatives .
Synthetic Routes :
- The target compound may be synthesized via nucleophilic substitution or condensation reactions, akin to methods for [6] (reflux with hydroxylamine/K₂CO₃) or [7–9] (base-mediated cyclization) .
- Unlike [8a–c], which incorporate active methylene compounds, the target lacks such moieties, suggesting divergent synthetic pathways .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., biological activity, solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and theoretical properties.
- Contradictions : While sulfur-containing heterocycles (thiazole vs. thiadiazole) exhibit distinct electronic profiles, their comparative bioactivity remains unclear without targeted studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
